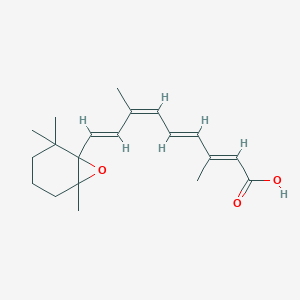
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a bicyclic ring system
准备方法
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura or Heck reactions, to form the carbon-carbon bonds . Reaction conditions often include the use of organic solvents, such as tetrahydrofuran (THF) or dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, purification methods such as chromatography and recrystallization are employed to obtain the compound in high purity .
化学反应分析
Types of Reactions
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
科学研究应用
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid has several scientific research applications:
作用机制
The mechanism by which 9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
相似化合物的比较
Similar Compounds
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid: Unique due to its specific arrangement of double bonds and bicyclic ring system.
Other Polyenes: Compounds with similar polyene chains but different ring systems or functional groups.
Bicyclic Compounds: Compounds with similar bicyclic ring systems but different side chains or functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a polyene chain with a bicyclic ring system, which imparts distinct chemical and biological properties .
生物活性
9-cis-5,6-Epoxy-5,6-dihydro-retinoic Acid is a retinoid derivative that plays a significant role in various biological processes, particularly in vision and cellular differentiation. This compound is part of the broader family of retinoids, which are known for their influence on gene expression and cellular signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.
This compound is characterized by its unique structural features that allow it to interact with specific receptors in the body. Its molecular formula is C20H28O3, and it exhibits a molecular weight of approximately 316.44 g/mol. The compound's structure includes a cyclohexene ring and an epoxy group that are crucial for its biological activity.
The primary mechanism of action for this compound involves its interaction with nuclear receptors known as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors regulate gene expression related to cell growth, differentiation, and apoptosis.
- Binding Affinity : The compound has been shown to bind to RARs with varying affinities depending on the receptor subtype. For instance, it binds effectively to RARα and RARγ, which are crucial for mediating retinoid signaling pathways involved in vision and skin differentiation .
- Gene Regulation : Upon binding to its receptors, this compound activates transcriptional programs that lead to the expression of genes involved in cellular differentiation and development. This process is particularly evident in photoreceptor cells where it promotes the maturation of rod photoreceptors .
Biological Effects
The biological effects of this compound can be categorized into several key areas:
1. Visual Function
- Photoreceptor Differentiation : Studies indicate that this compound enhances the differentiation of rod photoreceptors from retinal progenitor cells. In vitro experiments demonstrate that treatment with this compound leads to increased expression of rhodopsin and improved mitochondrial morphology in retinal organoids .
2. Cancer Prevention
- Antiproliferative Effects : Preclinical studies suggest that retinoids like this compound may have chemopreventive properties against certain cancers such as breast and prostate cancer. The compound's ability to modulate gene expression related to cell cycle regulation contributes to its potential as an anticancer agent .
3. Skin Health
- Dermatological Applications : Retinoids are widely used in dermatology for their ability to promote skin cell turnover and reduce hyperkeratinization. This compound may enhance these effects by modulating keratinocyte differentiation.
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
属性
IUPAC Name |
(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl)nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-15(8-6-9-16(2)14-17(21)22)10-13-20-18(3,4)11-7-12-19(20,5)23-20/h6,8-10,13-14H,7,11-12H2,1-5H3,(H,21,22)/b9-6+,13-10+,15-8-,16-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEEHJLBAOLGBJZ-OZBVMKDFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC(=CC(=O)O)C)C=CC12C(CCCC1(O2)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C=C/C(=C/C(=O)O)/C)/C=C/C12C(CCCC1(O2)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














